Bis(4-methylphenyl)chlorophosphine
Overview
Description
Mechanism of Action
Target of Action
Bis(4-methylphenyl)chlorophosphine is primarily used as a reactant in the synthesis of various compounds . It is known to interact with palladium catalysts in C-C bond forming cross-coupling reactions . It also acts as a ligand for nickel (0)-catalyzed isomerization reactions . Furthermore, it is used in the formation of phosphinosulfonamide nickel complexes for oligomerization reactions .
Mode of Action
The compound interacts with its targets through a process known as phosphinylation . This involves the transfer of a phosphine group from the this compound to the target molecule . The exact nature of this interaction and the resulting changes depend on the specific target and reaction conditions.
Biochemical Pathways
Given its role in the synthesis of various compounds, it is likely that it indirectly influences multiple biochemical pathways through its products .
Pharmacokinetics
Due to its reactivity and potential for causing skin corrosion and serious eye damage , it is unlikely to have favorable bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it helps synthesize . As a reactant, its primary role is to contribute to the formation of new compounds, which can have a wide range of effects depending on their structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methylphenyl)chlorophosphine can be synthesized through the reaction of 4-methylphenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(4-methylphenyl)chlorophosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura , Heck , Sonogashira , Stille , and Negishi couplings.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines , alcohols , and thiols .
Catalysts: Palladium and nickel catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Bis(4-methylphenyl)chlorophosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in the synthesis of various organometallic complexes and catalysts.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Chlorodiphenylphosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness: Bis(4-methylphenyl)chlorophosphine is unique due to its specific steric and electronic properties, which make it an effective ligand in various cross-coupling reactions. Its ability to stabilize metal centers and facilitate efficient catalysis distinguishes it from other similar compounds .
Properties
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-71-2 | |
Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-methylphenyl)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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